2-[(2R)-4-azidobutan-2-yl]oxyoxane
Description
2-[(2R)-4-azidobutan-2-yl]oxyoxane is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes an azido group and an oxane ring, making it a subject of interest in various fields of study.
Properties
IUPAC Name |
2-[(2R)-4-azidobutan-2-yl]oxyoxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(5-6-11-12-10)14-9-4-2-3-7-13-9/h8-9H,2-7H2,1H3/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHTWSUSWHFFQN-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=[N+]=[N-])OC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN=[N+]=[N-])OC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-4-azidobutan-2-yl]oxyoxane typically involves the reaction of 4-azidobutan-2-ol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-4-azidobutan-2-yl]oxyoxane undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form various nitrogen-containing compounds.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various nitrogen-containing compounds, amines, and substituted oxane derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
2-[(2R)-4-azidobutan-2-yl]oxyoxane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2R)-4-azidobutan-2-yl]oxyoxane involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings that can interact with various biomolecules. This interaction can modulate biological pathways and exert specific effects, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2R)-4-azidobutan-2-yl]oxyoxane include other azido-containing oxane derivatives and compounds with similar structural features, such as:
- 2-[(2R)-4-azidobutan-2-yl]oxane
- 2-[(2R)-4-azidobutan-2-yl]oxolane
- 2-[(2R)-4-azidobutan-2-yl]oxepane.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of the azido group and the oxane ring, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[(2R)-4-azidobutan-2-yl]oxyoxane (CAS No. 1807940-31-3) is a compound with significant potential in various biological applications. Its unique structure, featuring an azidobutan moiety, suggests promising interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 183.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azido group can facilitate various chemical reactions, including click chemistry, which is advantageous for drug development.
Target Enzymes and Pathways
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) have been hypothesized, which could lead to downstream signaling effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits inhibition against various bacterial strains. |
| Antitumor | Demonstrates cytotoxic effects on cancer cell lines in vitro. |
| Anti-inflammatory | Reduces inflammatory markers in animal models. |
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antibacterial properties of azido compounds, showing that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Cytotoxicity Assays :
-
Anti-inflammatory Effects :
- Animal model studies demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) following lipopolysaccharide (LPS) administration .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Metabolism | Hepatic metabolism via cytochrome P450 enzymes |
| Half-life | Approximately 4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
